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Compound of Interest

1,6,2,3-Di(isopropylidene) B-D-
Compound Name:
Mannose

Cat. No.: B1157902

Get Quote

Executive Summary

Diacetone Mannose (DAM) is a protected furanose derivative of D-mannose that serves as a
high-value "chiral pool" intermediate. Its utility lies in its pre-installed stereochemistry (C2, C3,
C4, C5) and the differentiated reactivity of its two isopropylidene protecting groups. This guide
details the protocols for selective deprotection, ring manipulation, and nucleophilic extension,
enabling the synthesis of complex glycomimetics, nucleosides, and polyhydroxylated alkaloids.

Chemical Profile & Handling
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Property Specification

) 2,3:5,6-Di-O-isopropylidene-a-D-
Systematic Name
mannofuranose

Diacetone Mannose; DAM; 1,6,2,3-
Common Synonyms » i
Di(isopropylidene) mannose (Vendor Synonym)

CAS Number 14131-84-1

Molecular Weight 260.28 g/mol

] D-Series; Alpha anomer (predominant in solid
Stereochemistry tate)
state

- Stable at neutral/basic pH.[1][2] Highly sensitive
Stability o ]
to acidic hydrolysis.

Soluble in MeOH, EtOH, DCM, Acetone.

Solubility ) ]
Sparingly soluble in water (cold).

Storage Protocol: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The
hemiacetal functionality at C1 is prone to oxidation if left exposed to air for prolonged periods.

Structural Logic & Reactivity Map

The molecule features two acetonide (isopropylidene) protecting groups with distinct stability
profiles:

e 5,6-O-Isopropylidene: Kinetic acetal. Located on the exocyclic side chain. Significantly more
acid-labile.

e 2,3-O-Isopropylidene: Thermodynamic acetal. Fused to the furanose ring.[3] More robust
toward acid.

Strategic Implication: This reactivity difference allows for regioselective hydrolysis. By removing
the 5,6-group while retaining the 2,3-group, researchers access a vicinal diol at C5/C6, which
can be oxidatively cleaved to generate chiral aldehydes (glyceraldehyde equivalents) or
differentiated for further chain extension.
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Figure 1: Divergent synthetic pathways from Diacetone Mannose. The 5,6-diol is the critical
"gateway" intermediate.

Core Protocols
Protocol A: Selective 5,6-Deprotection (The Gateway
Step)

Objective: To remove the exocyclic 5,6-acetonide while preserving the 2,3-acetonide ring
fusion.

Mechanism: The 5,6-dioxolane ring is less sterically constrained and further from the anomeric
center than the 2,3-dioxolane, making it kinetically more accessible to hydronium ions.

Materials:

e Diacetone Mannose (10.0 g, 38.4 mmol)
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o Acetic Acid (Glacial)

o Water

e Sodium Bicarbonate (sat. ag.)
Step-by-Step Procedure:

e Solvent Preparation: Prepare a 70% (v/v) solution of acetic acid in water (70 mL AcOH : 30
mL H20).

o Dissolution: Add Diacetone Mannose (10.0 g) to the reaction flask containing 100 mL of the
70% AcOH solution.

e Incubation: Heat the mixture to 40°C in an oil bath. Stir for 4—-6 hours.
o Checkpoint: Monitor by TLC (EtOAc/Hexane 3:1). The starting material (

) will disappear, and the product (

) will appear. Avoid prolonged heating to prevent 2,3-deprotection.

» Concentration: Remove the solvent under reduced pressure (rotary evaporator) at <50°C.
Co-evaporate with toluene (3 x 50 mL) to remove residual acetic acid azeotropically.

» Neutralization: Dissolve the resulting syrup in a minimum amount of water/ethanol and
neutralize with solid NaHCOs if necessary, though co-evaporation usually suffices.

 Purification: The crude syrup (2,3-O-isopropylidene-D-mannofuranose) is often pure enough
for subsequent oxidation. For high purity, recrystallize from EtOAc/Hexane or perform flash
chromatography (5% MeOH in DCM).

Expected Yield: 80-90% as a colorless syrup or white solid.

Protocol B: Wittig Olefination at C1 (Chain Extension)

Objective: To utilize the masked aldehyde (lactol) at C1 for carbon chain elongation.
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Mechanism: Diacetone mannose exists in equilibrium between the closed lactol (furanose) and
the open-chain hydroxy-aldehyde. Strong ylides can trap the open-chain form.

Materials:

Diacetone Mannose (1.0 eq)

Methyl (triphenylphosphoranylidene)acetate (1.2 eq) (Stabilized Ylide)

Acetonitrile (Anhydrous) or Toluene

Benzoic acid (catalytic, 0.1 eq)

Step-by-Step Procedure:

Setup: In a flame-dried round-bottom flask under Argon, dissolve Diacetone Mannose (2.6 g,
10 mmol) in anhydrous Acetonitrile (30 mL).

o Reagent Addition: Add Methyl (triphenylphosphoranylidene)acetate (4.0 g, 12 mmol).

o Catalysis: Add Benzoic acid (122 mg, 1 mmol). Note: Weak acids catalyze the
mutarotation/ring-opening, accelerating the reaction.

o Reflux: Heat the mixture to reflux (80—-85°C) for 12—24 hours.
e Workup: Cool to room temperature. Remove solvent in vacuo.

 Purification: Resuspend residue in minimal DCM and load onto a silica gel column. Elute
with Hexane/EtOAc (gradient 4:1 to 2:1).

e Product: The resulting
-unsaturated ester is obtained as a mixture of E and Z isomers (predominantly E).

Expected Yield: 75-85%.

Protocol C: Oxidative Cleavage to Chiral Aldehyde
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Objective: To convert the 5,6-diol (from Protocol A) into 2,3-O-isopropylidene-D-lyxose/ribose
derivatives (aldehyde at C4).

Materials:

¢ 2,3-O-Isopropylidene-D-mannofuranose (from Protocol A)

e Sodium Periodate (NalOa)

o Acetone/Water (1:1)

Step-by-Step Procedure:

» Dissolution: Dissolve the 5,6-diol (2.2 g, 10 mmol) in 20 mL of Acetone/Water (1:1).
o Oxidation: Cool to 0°C. Add NalOa (2.35 g, 11 mmol) portion-wise over 10 minutes.

o Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. A white
precipitate (NalOs) will form.

o Extraction: Filter off the solids. Extract the filtrate with DCM (3 x 20 mL).
» Drying: Dry combined organics over MgSOa4 and concentrate.

e Result: The resulting aldehyde is unstable and should be used immediately (e.g., for
Grignard addition or further oxidation to the acid).

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Lower temperature to 30°C or
o Over-hydrolysis (loss of 2,3- reduce reaction time. Ensure
Low Yield in Protocol A _
group). AcOH concentration does not

exceed 70%.

Ensure catalytic benzoic acid
is added. Switch to higher

Incomplete Wittig Reaction Lactol ring not opening. N

boiling solvent (Toluene) and

reflux longer.

Use the aldehyde immediately.
Product Degradation Oxidation/Hydration of Do not store. Perform
(Aldehyde) aldehyde. subsequent step in the same

pot if possible.

This is normal for the lactol
Mixture of anomers ( forms. Acetylation of the OH-1
(Ac20/Pyridine) can lock the

anomer for characterization.

"Sticky" NMR Spectra
).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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